N-(2-Cyanophenyl)-3,4-difluorobenzamide
Description
Research Context of N-(2-Cyanophenyl)-3,4-difluorobenzamide within Novel Chemical Entities
This compound emerges at the intersection of several key areas of chemical research. As a novel chemical entity, its investigation is driven by the pursuit of new molecules with unique properties. The presence of fluorine atoms is of particular note, as fluorination is a widely recognized strategy in medicinal chemistry to enhance metabolic stability and modulate electronic and steric properties. guidechem.com The compound's structure, featuring a difluorinated benzamide (B126) linked to a cyanophenyl group, suggests potential for exploration in various fields. The 3,4-difluoro substitution pattern is a known feature in the development of pharmaceuticals and agrochemicals. chemimpex.com Similarly, the 2-aminobenzonitrile (B23959) precursor to the cyanophenyl moiety is a valuable building block in the synthesis of a range of biologically active compounds. guidechem.comguidechem.com
Historical Context of Related Benzamide Scaffolds in Medicinal Chemistry Research
The benzamide scaffold is a cornerstone in medicinal chemistry, with a rich history of application in drug discovery and development. guidechem.com Benzamide derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the benzamide core allows for extensive structural modifications, enabling the fine-tuning of biological activity. The introduction of fluorine atoms to the benzamide structure, as seen in this compound, is a modern extension of this historical trend, aiming to leverage the unique properties of fluorine to create more effective and stable therapeutic agents. mdpi.com The exploration of such fluorinated benzamides continues to be an active area of research, with studies often focusing on their synthesis, structural characterization, and evaluation of their biological potential. mdpi.com
Due to the limited specific research on this compound, a detailed analysis of a closely related isomer, N-(4-Cyanophenyl)-2,6-difluorobenzamide, can provide valuable insights into the potential structural characteristics of this class of compounds. A study on N-(4-Cyanophenyl)-2,6-difluorobenzamide revealed its crystal structure and molecular geometry. nih.gov In this molecule, the amide plane is inclined with respect to the two benzene (B151609) rings, and the crystal structure is stabilized by intermolecular hydrogen bonds. nih.gov
Below are interactive data tables summarizing the crystallographic data for N-(4-Cyanophenyl)-2,6-difluorobenzamide, which can serve as a reference for understanding the potential solid-state properties of its isomer, this compound.
Crystal Data for N-(4-Cyanophenyl)-2,6-difluorobenzamide nih.gov
| Parameter | Value |
| Chemical Formula | C₁₄H₈F₂N₂O |
| Molecular Weight | 258.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 9.3377 (11) Å |
| b | 5.0793 (6) Å |
| c | 24.500 (3) Å |
| β | 100.202 (3)° |
| Volume | 1143.6 (2) ų |
| Z | 4 |
| Temperature | 100 K |
| Radiation | Mo Kα |
| Density (calculated) | 1.500 Mg m⁻³ |
Selected Bond Lengths and Angles for N-(4-Cyanophenyl)-2,6-difluorobenzamide nih.gov
| Bond/Angle | Length (Å) / Angle (°) |
| N1—H1N1···O1 | 2.9029 (12) |
| C12—H12···F1 | 3.4066 (14) |
| Dihedral angle between benzene rings | 5.58 (5) |
| Dihedral angle (amide plane to C1-C6 ring) | 32.89 (12) |
| Dihedral angle (amide plane to C8-C13 ring) | 28.12 (12) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-cyanophenyl)-3,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O/c15-11-6-5-9(7-12(11)16)14(19)18-13-4-2-1-3-10(13)8-17/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBULRHDQXUTYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 2 Cyanophenyl 3,4 Difluorobenzamide
Exploration of Synthetic Pathways for N-(2-Cyanophenyl)-3,4-difluorobenzamide
The synthesis of this compound is primarily achieved through the formation of an amide bond between a derivative of 3,4-difluorobenzoic acid and 2-aminobenzonitrile (B23959). The efficiency and conditions of this transformation can vary significantly depending on the chosen methodology.
The most conventional and widely employed method for synthesizing this compound is the acylation of 2-aminobenzonitrile with an activated form of 3,4-difluorobenzoic acid. Typically, 3,4-difluorobenzoyl chloride is used as the acylating agent. This reaction is a standard nucleophilic acyl substitution.
The process involves reacting 2-aminobenzonitrile with 3,4-difluorobenzoyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent is critical and typically involves aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). The reaction is often performed at temperatures ranging from 0 °C to room temperature to control reactivity and minimize side reactions. This approach is analogous to the synthesis of other fluorinated benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, which is prepared from the condensation of 2-fluorobenzoyl chloride and 2,4-difluoroaniline. mdpi.com
| Starting Material A | Starting Material B | Reagents/Catalysts | Solvent | Conditions | Yield | Reference |
| 2-Aminobenzonitrile | 3,4-Difluorobenzoyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to RT, 2-12 h | High | General Method |
| 4-Aminobenzonitrile | 2,6-Difluorobenzoic Acid | Triethylamine, Phosphoric acid cyclic anhydride | Methylene dichloride, Ethyl acetate | 273 K, 12 h | Not specified | nih.gov |
| 2-Aminobenzonitriles | Aryl-Grignard Reagents | Not applicable | Not applicable | Not specified | Good (71%) | asianpubs.org |
This table presents typical conditions for the classical synthesis of benzamides, including a general method for the title compound and specific examples for related structures.
In line with the principles of green chemistry, alternative synthetic routes are being explored to reduce environmental impact. One promising avenue is the use of biocatalysis. Specifically, nitrilase enzymes have demonstrated high efficiency in converting nitriles to their corresponding amides under mild, aqueous conditions.
Microorganisms of the Rhodococcus species, for instance, are known to produce nitrilase enzymes capable of hydrolyzing benzonitrile (B105546) derivatives to benzamides. epo.orggoogleapis.com A potential green synthesis for this compound could involve a two-step process: first, the chemical synthesis of 3,4-difluorobenzonitrile, followed by a biocatalytic hydrolysis step to yield 3,4-difluorobenzamide. This amide could then be coupled with 2-bromobenzonitrile (B47965) via modern cross-coupling reactions. A more direct, though challenging, biocatalytic approach would involve the selective hydrolysis of the nitrile group on a precursor molecule that already contains the full carbon skeleton. This method avoids the use of harsh reagents and organic solvents, representing a more sustainable manufacturing process. epo.orggoogleapis.com
Another green approach involves the dehydration of an aminobenzamide precursor. For example, 2-aminobenzamide (B116534) can be dehydrated to 2-aminobenzonitrile using reagents like phenylphosphonic dichloride in pyridine, a reaction that proceeds in high yield without the need to protect the amino group. researchmap.jp Applying this logic in reverse, a hydration reaction of the nitrile group on 2-aminobenzonitrile could be explored under green conditions, potentially using enzyme catalysis, to form the amide bond required for the final product.
The classical synthesis of this compound via the reaction of 2-aminobenzonitrile and 3,4-difluorobenzoyl chloride proceeds through a well-understood nucleophilic acyl substitution mechanism.
The key steps are:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 2-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-difluorobenzoyl chloride.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate, where the carbonyl oxygen carries a negative charge and the nitrogen atom bears a positive charge.
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.
Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final this compound product along with the hydrochloride salt of the base.
Computational studies, such as Density Functional Theory (DFT) calculations on similar reactions, can provide deeper insights into the energetics of this pathway, confirming the formation of the tetrahedral intermediate and the transition states involved. nih.gov The reaction mechanism for the interaction of 2-aminobenzonitrile with other electrophiles, such as CO2, has also been studied, indicating the formation of a nucleophilic amide anion as a key reactive species under basic conditions. researchgate.net
Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold
The this compound scaffold serves as a valuable starting point for the development of novel compounds with tailored properties, particularly for applications in medicinal chemistry.
The rational design of analogues is guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural modifications influence biological activity. Key design principles include:
Modification of the Fluorine Substitution Pattern: The position and number of fluorine atoms on the benzamide (B126) ring can significantly impact electronic properties, lipophilicity, and metabolic stability. SAR studies on related inhibitor classes have shown that relocating halogen atoms or introducing additional halogens can drastically alter potency and selectivity. nih.gov
Isosteric and Bioisosteric Replacements: The cyanophenyl ring can be replaced with other aromatic or heterocyclic systems (e.g., pyridyl, thiazolyl, imidazolyl group) to explore new interactions with biological targets and improve pharmacokinetic profiles. nih.gov Similarly, the amide linker can be modified, although this is often crucial for maintaining the desired biological activity.
Scaffold Hopping and Fragment-Based Design: Computational methods, such as 3D molecular similarity and docking, can be used to identify entirely new scaffolds that mimic the key pharmacophoric features of the this compound structure. nih.gov
Modulation of Physicochemical Properties: Substituents can be added to either aromatic ring to fine-tune properties like solubility, permeability, and protein binding. For instance, introducing polar groups can enhance aqueous solubility, while appending specific ether tails can improve inhibitory potency against certain enzymes like xanthine (B1682287) oxidase. nih.gov
The synthesis of novel derivatives follows established organic chemistry transformations. Modifications to the core structure can be achieved through various reactions. For example, if the cyanophenyl moiety were replaced with a different functional group, such as an aminophenyl group, further derivatization through acylation or alkylation would be possible. researchgate.net
The synthesis of a library of analogues might involve coupling a range of substituted benzoyl chlorides with 2-aminobenzonitrile or, conversely, coupling 3,4-difluorobenzoyl chloride with a variety of substituted 2-aminobenzonitriles. researchgate.net
| Parent Scaffold | Modification | Synthetic Strategy | Purpose/Observation | Reference |
| 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate | Relocation of halogen atom; replacement of cyano-phenyl ring with other rings; replacement of triazolyl with imidazolyl | Multi-step organic synthesis | Structure-activity relationship study for dual aromatase-sulfatase inhibitors | nih.gov |
| 3-Methoxybenzamide | Introduction of two fluorine atoms at positions 2 and 6 | Multi-step synthesis involving acylation | Investigating the effect of fluorination on FtsZ allosteric inhibition | researchgate.net |
| Citalopram (contains a 4-fluorophenyl group) | Substitution at the 5-position of the isobenzofuran (B1246724) ring (e.g., -Br, -I) | Double Grignard reaction | Explore structure-activity relationships at the serotonin (B10506) transporter (SERT) | nih.gov |
This table illustrates derivatization strategies based on scaffolds related to this compound, highlighting the modification and its purpose.
The structural elucidation of these newly synthesized analogues is paramount and is accomplished using a suite of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the connectivity of atoms and the successful incorporation of new functional groups.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the new derivative.
X-ray Crystallography: When suitable single crystals can be grown, X-ray diffraction provides unambiguous proof of the three-dimensional structure, including stereochemistry and the precise arrangement of atoms in the crystal lattice. nih.govmdpi.com
Through these synthetic and analytical efforts, libraries of novel compounds based on the this compound scaffold can be generated and evaluated, paving the way for the discovery of new chemical entities with optimized properties.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs in Preclinical Contexts
While specific preclinical structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, the SAR of its constituent moieties and related benzamide analogs can provide valuable insights into its potential biological activities.
The benzamide scaffold is a common feature in a wide array of biologically active compounds, including anti-inflammatory, antipsychotic, and anti-cancer agents. nih.gov The specific substitutions on the phenyl rings of this compound are expected to significantly influence its pharmacological profile.
The 3,4-difluorobenzoyl moiety is a known pharmacophore in various enzyme inhibitors. The fluorine atoms can enhance metabolic stability and binding affinity through favorable interactions with the target protein. The substitution pattern can also modulate the electronic properties of the molecule, which can be crucial for its activity.
Based on the SAR of related compounds, the following points can be considered for this compound:
Role of Fluorine Atoms: The two fluorine atoms on the benzoyl ring are likely to enhance the compound's binding affinity to a target protein and may improve its pharmacokinetic properties, such as metabolic stability and membrane permeability.
Influence of the Cyano Group: The ortho-cyano group on the N-phenyl ring could be a key determinant of selectivity and potency. Its ability to act as a hydrogen bond acceptor and its steric bulk will influence how the molecule fits into a binding pocket.
Conformational Rigidity: The amide linkage provides some rotational freedom, but the ortho-cyano group might introduce a degree of conformational rigidity, which could be favorable for binding to a specific target.
Advanced Structural Elucidation and Spectroscopic Characterization of N 2 Cyanophenyl 3,4 Difluorobenzamide
X-ray Crystallography of N-(2-Cyanophenyl)-3,4-difluorobenzamide and Its Co-crystals
Single Crystal X-ray Diffraction Analysis for Absolute Configuration
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. To perform this analysis, a high-quality single crystal of this compound would be grown, typically by slow evaporation from a suitable solvent. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays is collected and analyzed to build a model of the electron density within the crystal, from which the positions of the individual atoms can be determined.
This analysis would yield precise data on bond lengths, bond angles, and torsion angles, revealing the planarity of the aromatic rings and the amide linkage, as well as the relative orientation of the cyanophenyl and difluorobenzoyl moieties. For chiral molecules, SCXRD can determine the absolute configuration. Although this compound is achiral, this technique would definitively confirm its molecular structure and reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, that dictate the crystal packing. nih.gov
Table 1: Illustrative Single Crystal Crystallographic Data Table for a Benzamide (B126) Analog
(Note: This data is for the related compound N-(4-Cyanophenyl)-2,6-difluorobenzamide and is presented for illustrative purposes to show the type of data obtained from an SCXRD experiment. Specific data for this compound is not publicly available.) nih.gov
| Parameter | Value |
| Empirical Formula | C₁₄H₈F₂N₂O |
| Formula Weight | 258.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.3377 (11) |
| b (Å) | 5.0793 (6) |
| c (Å) | 24.500 (3) |
| β (°) | 100.202 (3) |
| Volume (ų) | 1143.6 (2) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.500 |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze bulk crystalline materials. Unlike SCXRD, which requires a single, perfect crystal, PXRD can be performed on a microcrystalline powder. The sample is exposed to an X-ray beam, and the diffraction pattern is collected as a function of the scattering angle (2θ). nih.gov
The resulting diffractogram is a unique fingerprint for a specific crystalline phase. It is used to:
Identify the crystalline form of this compound.
Detect polymorphism , which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and PXRD is a primary tool for their identification and differentiation. nih.gov
Assess batch-to-batch consistency and purity of the bulk material.
Characterize co-crystals , which are crystalline structures composed of two or more different molecules bound together by non-covalent interactions. A PXRD pattern of a co-crystal of this compound would be distinctly different from the patterns of the individual components. icdd.com
The experimental PXRD pattern can be compared to a pattern calculated from single-crystal data to confirm the phase purity of a bulk sample. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is an indispensable tool for elucidating molecular structure in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information, two-dimensional (2D) techniques are crucial for unambiguous signal assignment and conformational analysis.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Conformational Analysis
A suite of 2D NMR experiments would be employed to fully assign the proton (¹H) and carbon (¹³C) signals of this compound and to probe its conformation in solution.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. It would reveal the connectivity of protons within the cyanophenyl and difluorobenzoyl rings. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It is essential for assigning the carbon spectrum. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over two to four bonds). This is critical for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments, confirming the link between the carbonyl carbon and the two aromatic rings via the amide nitrogen. sdsu.eduyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data provides key insights into the preferred three-dimensional conformation of the molecule in solution, such as the relative orientation of the two aromatic rings. researchgate.net
Table 2: Expected 2D NMR Correlations for this compound
(Note: This is a hypothetical table illustrating the expected correlations. Actual chemical shifts (δ) would need to be determined experimentally.)
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | Key HMBC Correlations (with ¹³C) |
| Amide NH | Aromatic protons | - | Carbonyl (C=O), Carbons in cyanophenyl ring |
| Aromatic H | Other aromatic protons | Corresponding aromatic C | Carbonyl (C=O), Other aromatic carbons |
| Aromatic H | Other aromatic protons | Corresponding aromatic C | Cyano (C≡N), Other aromatic carbons |
Solid-State NMR for Polymorphic Forms and Microstructural Insights
Solid-State NMR (ssNMR) provides structural information on solid materials, making it highly complementary to PXRD for studying polymorphism. Because the spectral lines in ssNMR are much broader than in solution-state NMR, specialized techniques like Magic Angle Spinning (MAS) are required.
For this compound, ssNMR could be used to:
Distinguish between different polymorphic forms, as each form would give a unique ssNMR spectrum due to differences in crystal packing and molecular conformation.
Characterize materials that are not fully crystalline.
Provide information about the number of unique molecules in the asymmetric unit of the crystal.
High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling and Metabolite Identification of this compound
High-Resolution Mass Spectrometry (HRMS), often coupled with a separation technique like Liquid Chromatography (LC-HRMS), is a cornerstone for confirming molecular weight and elemental composition, as well as for identifying trace-level impurities and metabolites.
HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique elemental formula. This would be used to confirm the molecular formula of this compound as C₁₄H₈F₂N₂O.
In the context of impurity profiling, LC-HRMS can separate and detect low-level impurities arising from the synthetic process. By analyzing the accurate mass of an impurity, its elemental formula can be deduced, providing clues to its structure (e.g., residual starting materials or reaction by-products).
For metabolite identification, the compound would be incubated with a biological system (such as liver microsomes), and the resulting mixture analyzed by LC-HRMS. nih.gov Potential metabolites could be identified by searching for expected mass shifts corresponding to common metabolic transformations.
Table 3: Potential Metabolic Transformations and Corresponding Mass Shifts
| Metabolic Reaction | Mass Change | Potential Metabolite of this compound |
| Monohydroxylation | +15.9949 Da | Hydroxylated on an aromatic ring |
| Amide Hydrolysis | +18.0106 Da | Cleavage into 3,4-difluorobenzoic acid and 2-aminobenzonitrile (B23959) |
| Glucuronidation | +176.0321 Da | Addition of a glucuronic acid moiety, typically to a hydroxyl group |
| N-dealkylation | Not applicable | - |
| Reduction of Cyano Group | +4.0318 Da | Formation of an aminomethyl group |
By comparing the HRMS data of the parent compound with the post-incubation samples, a comprehensive profile of potential metabolites can be constructed, which is vital information in drug discovery and development. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
The primary fragmentation of aromatic amides typically involves the cleavage of the amide bond. researchgate.netyoutube.com For this compound, the molecular ion [M+H]⁺ would be expected to undergo fragmentation to form key product ions. The most probable initial fragmentation is the cleavage of the C-N bond between the carbonyl group and the nitrogen atom, leading to the formation of a resonance-stabilized 3,4-difluorobenzoyl cation. This cation can subsequently lose a molecule of carbon monoxide (CO) to produce a 3,4-difluorophenyl cation.
Another significant fragmentation pathway involves the cleavage of the amide bond with charge retention on the cyanophenyl-containing fragment. This would result in the formation of a protonated 2-aminobenzonitrile ion. Further fragmentation of this ion could occur, although it is generally a stable structure. The presence of fluorine atoms on the benzoyl ring and the cyano group on the other aromatic ring influences the electron distribution and bond strengths, which in turn affects the relative abundance of the fragment ions.
A plausible fragmentation pathway for this compound is detailed in the table below. The m/z values are calculated based on the monoisotopic mass of the predicted fragments.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Predicted Fragment m/z | Neutral Loss |
|---|---|---|---|---|
| [M+H]⁺ | 3,4-difluorobenzoyl cation | C₇H₃F₂O⁺ | 141.01 | C₇H₄N₂ |
| 141.01 | 3,4-difluorophenyl cation | C₆H₃F₂⁺ | 113.02 | CO |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Interactions and Hydrogen Bonding in this compound
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in characterizing the functional groups and intermolecular interactions within a molecule. youtube.com For this compound, these techniques can provide detailed information about the molecular structure, particularly regarding the amide linkage and the potential for hydrogen bonding.
The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from the vibrations of its constituent functional groups. The amide group gives rise to several characteristic bands, most notably the N-H stretching, C=O stretching (Amide I band), and N-H bending coupled with C-N stretching (Amide II band). The positions of these bands are highly sensitive to the molecular environment and can indicate the presence and strength of hydrogen bonds. mdpi.comnist.gov
In the solid state, it is anticipated that this compound molecules will engage in intermolecular hydrogen bonding, primarily through the N-H group of the amide acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as an acceptor. This interaction leads to a redshift (lowering of the wavenumber) of the N-H and C=O stretching vibrations compared to their positions in a non-polar solvent or the gas phase. mdpi.com The formation of hydrogen bonds can lead to the creation of dimeric structures or polymeric chains within the crystal lattice. mdpi.com
The nitrile (C≡N) group has a characteristic stretching vibration that is typically observed in the region of 2220-2260 cm⁻¹. The exact position of this band can also be influenced by the electronic environment of the cyanophenyl ring.
The table below summarizes the expected characteristic vibrational frequencies for this compound, based on data for similar compounds like benzamide and its derivatives. chemicalbook.comnist.gov
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretching | 3100-3400 | The position is sensitive to hydrogen bonding. A lower frequency suggests stronger hydrogen bonding. |
| Aromatic C-H Stretching | 3000-3100 | Typically sharp bands. |
| C≡N Stretching | 2220-2260 | A strong and sharp band. |
| C=O Stretching (Amide I) | 1630-1680 | Red-shifted due to hydrogen bonding and conjugation. |
| N-H Bending (Amide II) | 1580-1620 | In-plane bend coupled with C-N stretch. |
| Aromatic C=C Stretching | 1400-1600 | Multiple bands are expected due to the two aromatic rings. |
| C-F Stretching | 1100-1300 | Strong absorptions are characteristic of aryl fluorides. |
Computational and Theoretical Chemistry Studies of N 2 Cyanophenyl 3,4 Difluorobenzamide
Quantum Chemical Calculations of N-(2-Cyanophenyl)-3,4-difluorobenzamide
Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net It is particularly effective for analyzing the electronic properties and chemical reactivity of complex organic compounds. nih.gov Methods such as B3LYP combined with basis sets like 6-311G are commonly employed for geometry optimization and frequency calculations. sid.irresearchgate.net
The electronic structure of this compound can be characterized by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, kinetic stability, and the charge transfer that can occur within the molecule. sid.ir A smaller energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). nih.gov For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the amide group, the nitrogen of the cyano group, and the fluorine atoms, while positive potential would be concentrated around the amide hydrogen.
DFT can also be used to predict the course of chemical reactions by calculating the energy profiles of reaction pathways, including the structures of transition states and the corresponding activation energies. mdpi.com This allows for a theoretical assessment of the molecule's stability and potential transformations.
Table 1: Predicted Electronic Properties of this compound via DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability. |
| Dipole Moment | 4.2 Debye | Measures the overall polarity of the molecule. |
| Ionization Potential | 6.8 eV | Energy required to remove an electron. |
| Electron Affinity | 1.5 eV | Energy released upon gaining an electron. |
Note: The values in this table are hypothetical and represent typical data obtained from DFT calculations for similar aromatic amide structures.
Ab initio calculations, which are based on first principles without using experimental parameters, are highly reliable for determining molecular conformations and energies. conicet.gov.ar A thorough conformational analysis of this compound would involve a systematic search of the potential energy surface to identify all stable conformers (local minima). conicet.gov.arcolumbia.edu
Energy minimization calculations using ab initio methods like Hartree-Fock (RHF) or more advanced correlated methods can refine the geometry of each conformer and calculate its relative energy. conicet.gov.ar These calculations would reveal the most stable conformation in the gas phase. The stability of different conformers is governed by a balance of steric hindrance (e.g., between the ortho-cyano group and the amide linkage) and potential stabilizing intramolecular interactions, such as weak hydrogen bonds between the amide proton and the ortho-cyano nitrogen or a fluorine atom. mdpi.com
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (O=C-C-C) | Relative Energy (kcal/mol) |
| Global Minimum | ~150° | ~30° | 0.00 |
| Conformer 2 | ~30° | ~35° | +1.5 |
| Conformer 3 | ~145° | ~150° | +2.8 |
Note: This table presents a hypothetical energy landscape to illustrate the results of an ab initio conformational analysis.
Molecular Dynamics (MD) Simulations of this compound
While quantum calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time, providing insights into its flexibility and interactions with its environment. peerj.comnih.gov
MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion. A simulation trajectory reveals how the molecule explores its conformational landscape, including transitions between the low-energy states identified by quantum calculations. nih.gov
The properties and conformation of a molecule can be significantly influenced by its solvent environment. nih.gov MD simulations are ideal for studying these effects by including solvent molecules explicitly in the simulation box. Simulations in different solvents, such as water (polar protic), DMSO (polar aprotic), and chloroform (B151607) (non-polar), would reveal how solvent interactions, particularly hydrogen bonds to the amide group, affect the conformational preferences of this compound.
Furthermore, post-processing of MD trajectories allows for the calculation of the solvation free energy. Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method are used to estimate the energy change when a molecule is transferred from a vacuum to a solvent. peerj.com This value is critical for predicting the molecule's solubility and its partitioning between aqueous and lipid environments, which are important parameters for potential pharmaceutical applications.
Preclinical Biochemical and Cellular Mechanism of Action Studies of N 2 Cyanophenyl 3,4 Difluorobenzamide
Identification and Validation of Molecular Targets for N-(2-Cyanophenyl)-3,4-difluorobenzamide (In Vitro)
The initial step in characterizing a new compound is to identify its direct molecular binding partners within the cell. This process, known as target deconvolution, is essential for understanding its primary mechanism of action.
Proteomic Approaches for Target Deconvolution
Modern proteomic techniques offer powerful, unbiased methods to identify the cellular proteins that interact with a small molecule. These approaches are crucial for discovering novel targets and understanding potential off-target effects.
One common strategy is affinity-based protein profiling . In this method, the this compound molecule would be chemically modified to incorporate a reactive group and a reporter tag, such as biotin (B1667282). This modified compound, or "probe," is then incubated with cell lysates or living cells. The probe covalently binds to its protein targets. Subsequently, the tagged protein-probe complexes are enriched from the complex mixture using affinity purification (e.g., streptavidin beads for a biotin tag). The enriched proteins are then identified and quantified using mass spectrometry.
Another approach is thermal proteomics , such as the Cellular Thermal Shift Assay (CETSA). This technique relies on the principle that protein-ligand binding stabilizes the protein, increasing its melting temperature. Intact cells or cell lysates are treated with this compound and then subjected to a temperature gradient. The aggregated, denatured proteins are separated from the soluble, stable proteins. Quantitative mass spectrometry is then used to compare the thermal stability of thousands of proteins in the presence versus the absence of the compound. Proteins that show a significant thermal shift are considered potential targets.
Table 1: Comparison of Proteomic Approaches for Target Deconvolution
| Methodology | Principle | Advantages | Considerations |
| Affinity-Based Protein Profiling | Chemical probe captures interacting proteins for identification. | - Directly identifies binding partners.- Can be used in complex biological samples. | - Requires chemical modification of the compound.- May miss transient or weak interactions. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | - Label-free method, uses the unmodified compound.- Can be performed in intact cells. | - Indirect method of target engagement.- Not all protein-ligand interactions result in a thermal shift. |
Biochemical Assays for Target Engagement and Potency
Once potential molecular targets are identified through proteomic screens, their interaction with this compound must be validated and quantified using biochemical assays. These assays utilize purified proteins and are designed to measure the direct binding affinity and functional consequence of the interaction.
If the identified target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine the IC50 (half-maximal inhibitory concentration). For non-enzymatic targets like receptors or structural proteins, biophysical techniques are employed to measure the binding affinity, often expressed as the dissociation constant (Kd) .
Commonly used biochemical assays include:
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).
Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and flows this compound over the surface. The change in the refractive index upon binding is measured in real-time, allowing for the determination of on- and off-rates and the Kd.
MicroScale Thermophoresis (MST): Measures the movement of molecules in a microscopic temperature gradient, which is altered upon ligand binding. This technique requires a small amount of material and can be performed in various buffers and even in cell lysate.
Table 2: Representative Biochemical Assays for Target Validation
| Assay | Parameter Measured | Typical Output |
| Enzyme Activity Assay | Rate of substrate conversion | IC50 value |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Kd, ΔH, ΔS, n |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | kon, koff, Kd |
| MicroScale Thermophoresis (MST) | Change in molecular movement in a temperature gradient | Kd |
Elucidation of Signaling Pathways Modulated by this compound in Relevant Cell Lines
Following the identification and validation of the molecular target(s), the next step is to understand the downstream cellular consequences of the compound's activity. This involves studying its effects on intracellular signaling pathways in relevant cell lines (e.g., cancer cell lines if it is being investigated as an anti-cancer agent).
Cell-Based Reporter Assays and High-Throughput Screening Methodologies
Cell-based reporter assays are a powerful tool for monitoring the activity of specific signaling pathways. These assays typically involve genetically engineering cells to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular transcription factor or signaling pathway.
For instance, if this compound is hypothesized to inhibit the NF-κB signaling pathway, a reporter cell line would be used where luciferase expression is driven by an NF-κB response element. A decrease in luciferase activity upon treatment with the compound would indicate inhibition of the pathway. These assays are highly amenable to high-throughput screening (HTS), allowing for the rapid testing of numerous compounds or concentrations.
Gene Expression Profiling (Transcriptomics) in Preclinical Models
To gain a global, unbiased view of the cellular response to this compound, gene expression profiling, or transcriptomics, is employed. Techniques like RNA sequencing (RNA-Seq) are used to quantify the entire transcriptome of cells treated with the compound versus untreated controls.
The resulting data reveals which genes are significantly up- or down-regulated. Bioinformatic analysis of these differentially expressed genes can then identify the biological pathways and processes that are most significantly affected by the compound. This can confirm the modulation of the expected pathway and also reveal unexpected off-target effects or novel mechanisms of action.
Protein Expression and Phosphorylation Analysis (e.g., Western Blot, ELISA)
To confirm that the changes observed at the transcript level translate to the protein level, and to investigate post-translational modifications, protein analysis techniques are essential.
Western blotting is a widely used method to detect specific proteins in a sample. Following treatment of cells with this compound, cell lysates are prepared, and proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the target protein of interest. This can confirm, for example, if the compound leads to a decrease in the expression of a particular protein.
Furthermore, signaling pathways are often regulated by protein phosphorylation. Phospho-specific antibodies can be used in Western blotting to detect changes in the phosphorylation state of key signaling proteins (e.g., kinases, transcription factors). An increase or decrease in the phosphorylation of a specific protein provides direct evidence of the modulation of its activity and the upstream signaling pathway.
Enzyme-Linked Immunosorbent Assay (ELISA) is another antibody-based technique that can be used to quantify the levels of a specific protein or its phosphorylated form in a more high-throughput manner than Western blotting.
Table 3: Methods for Analyzing Cellular Signaling
| Technique | Purpose | Information Gained |
| Reporter Assays | Monitor the activity of a specific signaling pathway. | Functional readout of pathway activation or inhibition. |
| RNA-Seq | Global analysis of gene expression changes. | Identification of all modulated signaling pathways and biological processes. |
| Western Blot | Detect and quantify specific proteins and their phosphorylation state. | Confirmation of changes in protein expression and activation status. |
| ELISA | Quantify specific proteins or their modifications. | High-throughput measurement of specific protein levels. |
Cellular Effects of this compound in In Vitro Models
Detailed in vitro studies are a cornerstone of preclinical research, providing fundamental insights into how a novel compound interacts with living cells. Such studies for this compound would be essential to determine its potential as a therapeutic agent. However, no such studies have been published in the available scientific literature.
There is no available research data on the effects of this compound on cell viability or proliferation. Mechanistic insights into how this compound might affect the number of viable cells in a population would typically be gathered using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8). These assays measure metabolic activity, which correlates with the number of living cells.
To understand the anti-proliferative mechanisms, researchers would often employ techniques like the BrdU (bromodeoxyuridine) incorporation assay, which quantifies DNA synthesis and thus, cell proliferation. The absence of such studies means that the impact of this compound on the growth of any cell line remains uncharacterized.
Table 1: Hypothetical Data Table for Cell Viability Studies
This table is for illustrative purposes only, as no data is currently available for this compound.
| Cell Line | Assay Type | Endpoint | Result |
| Not Studied | MTT / CCK-8 | IC₅₀ | Data Not Available |
| Not Studied | BrdU | Inhibition of Proliferation | Data Not Available |
The potential of this compound to induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis) has not been investigated in any published studies. The evaluation of apoptotic pathways is a critical step in the preclinical assessment of many compounds, particularly in the context of oncology research.
Standard methodologies to investigate these pathways include flow cytometry analysis using Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes. Further mechanistic studies would involve Western blotting for key apoptotic proteins such as caspases (e.g., Caspase-3, Caspase-8, Caspase-9), PARP (poly [ADP-ribose] polymerase), and members of the Bcl-2 family. Without such data, it is unknown whether this compound can trigger cellular demise.
Table 2: Hypothetical Data Table for Apoptosis/Necrosis Studies
This table is for illustrative purposes only, as no data is currently available for this compound.
| Cell Line | Method | Marker | Outcome |
| Not Studied | Flow Cytometry (Annexin V/PI) | Apoptotic Cell Population | Data Not Available |
| Not Studied | Western Blot | Cleaved Caspase-3 | Data Not Available |
| Not Studied | Western Blot | Cleaved PARP | Data Not Available |
There are no published findings on the effect of this compound on the cell cycle or its broader impact on cellular homeostasis. Cell cycle analysis, typically performed by staining cellular DNA with a fluorescent dye like propidium iodide and analyzing the DNA content distribution via flow cytometry, is crucial for determining if a compound halts cell division at a specific phase (G1, S, or G2/M).
Disruption of the cell cycle is a common mechanism of action for anti-cancer drugs. Investigating the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), through techniques like Western blotting would provide deeper mechanistic insights. The lack of these analyses for this compound means its effect on this fundamental cellular process is unknown.
Table 3: Hypothetical Data Table for Cell Cycle Analysis
This table is for illustrative purposes only, as no data is currently available for this compound.
| Cell Line | Technique | Parameter Measured | Finding |
| Not Studied | Flow Cytometry (PI Staining) | Cell Cycle Phase Distribution | Data Not Available |
| Not Studied | Western Blot | Cyclin D1/CDK4 Expression | Data Not Available |
| Not Studied | Western Blot | p21/p27 Expression | Data Not Available |
Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Studies of N 2 Cyanophenyl 3,4 Difluorobenzamide in Vitro and in Silico
In Vitro Metabolic Stability of N-(2-Cyanophenyl)-3,4-difluorobenzamide
The metabolic stability of this compound would be assessed using liver microsomes and hepatocytes from various species, including humans, to identify potential species differences in metabolism. springernature.comnih.gov These assays measure the disappearance of the parent compound over time, from which parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nih.gov
Table 1: Illustrative In Vitro Metabolic Stability Data for this compound
| Test System | Species | Incubation Time (min) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | 0, 5, 15, 30, 60 | Data not available | Data not available |
| Liver Microsomes | Rat | 0, 5, 15, 30, 60 | Data not available | Data not available |
| Hepatocytes | Human | 0, 15, 30, 60, 120 | Data not available | Data not available |
| Hepatocytes | Rat | 0, 15, 30, 60, 120 | Data not available | Data not available |
Note: The table above is illustrative as specific experimental data for this compound is not publicly available. The values would be determined from the rate of disappearance of the compound in the respective assays.
To understand the metabolic pathways of this compound, the identification of its major metabolites is essential. Following incubation with microsomes or hepatocytes, samples would be analyzed using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov These methods help to elucidate the chemical structures of the metabolites, providing insights into the enzymatic reactions involved in the compound's biotransformation. nih.gov Common metabolic transformations include oxidation, hydroxylation, and conjugation reactions.
In Vitro Permeability and Transport Studies of this compound
In vitro permeability assays are used to predict the oral absorption of a drug candidate. These assays assess the ability of a compound to cross intestinal cell barriers.
The Caco-2 cell monolayer assay is a widely accepted in vitro model for predicting human intestinal permeability. nih.govevotec.com Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. evotec.com The permeability of this compound would be determined by measuring its transport across the Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. evotec.com The apparent permeability coefficient (Papp) is calculated from these measurements. nih.gov
Table 2: Illustrative Caco-2 Permeability Data for this compound
| Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | Data not available | Data not available |
| Basolateral to Apical (B-A) | Data not available |
Note: This table is for illustrative purposes. The Papp values would classify the compound's permeability as low, moderate, or high. An efflux ratio greater than 2 would suggest the involvement of active efflux transporters.
Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can significantly limit the oral absorption and tissue penetration of drugs. nih.govnih.gov Bidirectional Caco-2 assays can indicate if a compound is a substrate of efflux transporters. evotec.comnih.gov Further studies using cell lines overexpressing specific transporters can confirm these findings and also assess the potential of this compound to inhibit these transporters, which could lead to drug-drug interactions.
Plasma Protein Binding of this compound
The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, influences its distribution and availability to act at its target site and to be metabolized and excreted. d-nb.infonih.gov Only the unbound fraction of a drug is pharmacologically active. d-nb.info The plasma protein binding of this compound would be determined using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. nih.govnih.gov
Table 3: Illustrative Plasma Protein Binding Data for this compound
| Species | Plasma Protein Binding (%) | Unbound Fraction (fu) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
Note: This table is illustrative. The percentage of binding is a critical parameter for interpreting pharmacokinetic and pharmacodynamic data. High plasma protein binding can affect a drug's efficacy and clearance. biorxiv.org
In Silico ADME Prediction Models for this compound
In silico models are invaluable tools in modern drug discovery, providing rapid, cost-effective predictions of ADME properties early in the development process. These computational methods use the chemical structure of a compound to forecast its pharmacokinetic behavior.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov For ADME prediction, these models are built using large datasets of compounds with known experimental values for properties like plasma protein binding, permeability, and metabolism.
For this compound, a QSAR/QSPR model would be used to predict its ADME profile based on its structural features. The model would have been developed from a training set of diverse molecules, including other benzamides and aromatic compounds. nih.gov The predictions from such models can help in prioritizing compounds for further experimental testing. For example, a QSAR model for a series of N-pyridyl and pyrimidine (B1678525) benzamides demonstrated a strong correlation between structural features and biological activity. nih.gov
Table 3: Hypothetical QSPR-Predicted ADME Properties for this compound
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption | >80% | Likely to be well absorbed orally. |
| Plasma Protein Binding | ~94% | Predicted to be highly bound to plasma proteins. |
| Blood-Brain Barrier Permeability | Low | Not expected to readily cross into the central nervous system. |
This table contains hypothetical data generated from representative QSPR models. It does not reflect verified experimental outcomes for this compound.
The predictive power of QSAR and QSPR models relies on the calculation of molecular descriptors. These are numerical values that describe the physicochemical and structural properties of a molecule. For predicting permeability, key descriptors often include lipophilicity (logP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors. nih.gov The "Rule of Five" is a well-known guideline that uses these descriptors to predict oral bioavailability.
Metabolism prediction, particularly by cytochrome P450 (CYP) enzymes, also heavily relies on molecular descriptors. nih.gov Descriptors related to the electronic properties and steric accessibility of different parts of the molecule can help identify potential sites of metabolism. For a molecule like this compound, the fluorinated benzene (B151609) ring and the cyanophenyl moiety would be areas of focus for predicting metabolic pathways. The presence of fluorine atoms can influence metabolic stability, often by blocking sites susceptible to oxidation.
Table 4: Key Molecular Descriptors for this compound and their Relevance to ADME
| Molecular Descriptor | Calculated/Predicted Value | Relevance to Permeability and Metabolism |
|---|---|---|
| Molecular Weight ( g/mol ) | 258.22 | Within the typical range for good oral absorption. |
| LogP (Lipophilicity) | ~3.5 | Indicates moderate lipophilicity, favorable for membrane permeability. |
| Polar Surface Area (PSA) | ~55 Ų | Suggests good potential for passive diffusion across cell membranes. |
| Hydrogen Bond Donors | 1 | Low number, which is favorable for permeability. |
| Hydrogen Bond Acceptors | 3 | Moderate number, influencing solubility and interactions. |
The values in this table are calculated based on the chemical structure of this compound and are used in predictive models.
Solid State Chemistry and Crystallization Research of N 2 Cyanophenyl 3,4 Difluorobenzamide
Polymorphism and Pseudopolymorphism of N-(2-Cyanophenyl)-3,4-difluorobenzamide
Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. This can lead to significant variations in physicochemical properties such as solubility, melting point, stability, and bioavailability. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.
A systematic polymorph screen is a critical step in characterizing a compound like this compound. The goal of such a screen would be to identify as many solid forms as possible, including any amorphous phases, which lack long-range molecular order.
A typical screening protocol would involve the crystallization of the compound under a wide variety of conditions, including:
Solvent Variation: Utilizing a diverse range of solvents with different polarities, hydrogen-bonding capabilities, and boiling points.
Temperature Control: Employing various crystallization temperatures, including cooling crystallization, evaporation at different temperatures, and thermal cycling.
Supersaturation Methods: Investigating different methods to achieve supersaturation, such as slow cooling, solvent evaporation, and anti-solvent addition.
Grinding: Both dry and liquid-assisted grinding can induce phase transformations and potentially generate new polymorphic forms. researchgate.net
The outcome of such a screening would be a collection of solid samples that would then require detailed characterization to identify unique crystalline and amorphous forms.
Once different solid forms are obtained, a suite of analytical techniques is employed to characterize them. For this compound, this would involve:
Powder X-ray Diffraction (PXRD): This is the primary technique used to distinguish between different crystalline forms. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint."
Differential Scanning Calorimetry (DSC): DSC measures the heat flow to or from a sample as a function of temperature. It is used to determine melting points, transition temperatures between polymorphs, and to detect desolvation events.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates and hydrates by quantifying the loss of solvent upon heating.
Hot Stage Microscopy (HSM): This technique allows for the visual observation of a sample as it is heated. It can be used to observe melting, desolvation, and solid-state phase transitions.
While no specific experimental data for this compound is available, the table below illustrates how characterization data for hypothetical polymorphs would be presented.
| Form | PXRD Characteristic Peaks (2θ) | DSC Onset of Melting (°C) | TGA Weight Loss (%) |
| I | Data not available | Data not available | Data not available |
| II | Data not available | Data not available | Data not available |
Co-crystallization and Salt Formation Strategies for this compound
Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, typically hydrogen bonds. researchgate.net Salt formation involves the transfer of a proton from an acidic to a basic site on the respective molecules. These strategies are employed to modify the physicochemical properties of a compound.
The design of co-crystals of this compound would involve selecting "co-formers" that can form robust hydrogen bonds with the target molecule. The amide group and the cyano group of this compound are potential hydrogen bond donors and acceptors.
Potential co-formers could include compounds with complementary functional groups, such as carboxylic acids, amides, or other heterocycles. mdpi.com Synthesis of co-crystals is typically achieved through methods similar to polymorph screening, such as liquid-assisted grinding, slurry crystallization, or evaporation from a solution containing both components. researchgate.net
The characterization of potential co-crystals would involve techniques similar to those used for polymorphs. Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a co-crystal, revealing the precise intermolecular interactions between the components. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are also valuable for detecting shifts in vibrational frequencies that indicate the formation of new intermolecular interactions.
A hypothetical data table for a co-crystal of this compound is presented below.
| Co-crystal System | Stoichiometry | Melting Point (°C) | Key Spectroscopic Shifts (cm⁻¹) |
| This compound : Co-former X | Data not available | Data not available | Data not available |
Crystal Engineering Principles Applied to this compound
Crystal engineering is the rational design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. ub.edu For this compound, crystal engineering principles would guide the selection of co-formers or crystallization conditions to achieve specific solid-state structures.
Key aspects of a crystal engineering approach would include:
Supramolecular Synthon Analysis: Identifying reliable and predictable hydrogen-bonding motifs. For instance, the amide group can form robust amide-amide dimers or chains. mdpi.com
Intermolecular Interaction Hierarchy: Understanding the relative strengths of different non-covalent interactions (hydrogen bonds, π-π stacking, halogen bonds) to predict the most likely crystal packing arrangements. The presence of fluorine atoms in the molecule could lead to C-H···F interactions that influence the crystal packing. mdpi.comnih.gov
Computational Modeling: Using computational methods to predict stable crystal structures and to understand the energetics of different polymorphic forms and co-crystals.
Rational Design of Solid Forms based on Supramolecular Synthons
The rational design of solid forms of this compound is fundamentally guided by the principles of supramolecular chemistry, where predictable non-covalent interactions, known as supramolecular synthons, are utilized to construct desired crystalline architectures. In the case of this molecule, the key functional groups—the amide, the cyano group, and the difluorinated phenyl ring—offer a rich variety of potential synthons.
The primary and most robust synthon anticipated and observed in related benzamide (B126) structures is the amide-amide homosynthon . This involves the self-assembly of two amide groups through a pair of N-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. This interaction is a highly reliable and directional feature in crystal engineering and is expected to be a dominant organizing force in the crystal packing of this compound.
Furthermore, the aromatic rings are capable of engaging in π-π stacking interactions. The relative orientation of the cyanophenyl and difluorophenyl rings, whether face-to-face or offset, will be a critical determinant of the packing efficiency and the resulting polymorphic form. The interplay between the strong amide-amide hydrogen bonds and the weaker C-H···N, C-H···F, and π-π interactions creates a complex energy landscape, allowing for the potential existence of multiple polymorphic forms, each with distinct physicochemical properties. The rational design of these forms, therefore, depends on a nuanced understanding and control of these competing interactions during the crystallization process.
Intermolecular Interactions and Crystal Packing Analysis
A detailed analysis of the crystal packing of this compound would reveal a multi-layered network of non-covalent interactions that dictate the three-dimensional arrangement of the molecules in the solid state. Based on the analysis of structurally similar compounds, a hypothetical packing arrangement can be proposed.
The foundational structure is likely established by the strong N-H···O hydrogen bonds of the amide-amide homosynthons, which would link molecules into one-dimensional chains or tapes. These primary chains are then further organized by a series of weaker interactions.
π-π stacking interactions between the aromatic rings of adjacent molecules would also play a significant role. The electron-withdrawing nature of the cyano and fluorine substituents would influence the quadrupole moments of the aromatic rings, favoring offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion.
The combination of these diverse interactions would result in a densely packed and stable crystal lattice. The specific details of these interactions, including bond distances and angles, would be critical for a comprehensive understanding of the compound's solid-state behavior.
Below is a table summarizing the potential intermolecular interactions and their geometric parameters, based on typical values observed in related structures.
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
| Amide-Amide | N-H | C=O | 2.8 - 3.0 | 160 - 180 |
| C-H···N | C-H (aromatic) | C≡N | 3.2 - 3.6 | 130 - 170 |
| C-H···F | C-H (aromatic) | C-F | 3.0 - 3.5 | 120 - 160 |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | - |
This detailed analysis of the intermolecular interactions and crystal packing is essential for correlating the microscopic structural features of this compound with its macroscopic properties, such as solubility, melting point, and bioavailability, which are critical for its potential applications.
Analytical Method Development and Validation for Research Applications of N 2 Cyanophenyl 3,4 Difluorobenzamide
Chromatographic Methods for Purity and Quantitative Analysis of N-(2-Cyanophenyl)-3,4-difluorobenzamide
Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and conducting quantitative analysis of this compound. A typical method development strategy would involve optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength.
A reverse-phase HPLC method is generally suitable for a compound of this polarity. A C18 column is a common first choice for the stationary phase due to its versatility. beilstein-journals.org The mobile phase would likely consist of a mixture of an aqueous component (like water with a modifier such as 0.1% trifluoroacetic acid or formic acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. beilstein-journals.org Gradient elution is often preferred over isocratic elution to ensure the efficient separation of impurities with a wide range of polarities. google.com
Detection is typically carried out using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance to ensure high sensitivity. Based on the chromophores present in this compound (the benzonitrile (B105546) and difluorobenzamide moieties), a suitable wavelength would likely be in the range of 220-280 nm. beilstein-journals.org
Validation of the developed HPLC method would be performed according to established guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size beilstein-journals.org |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) beilstein-journals.org |
| Mobile Phase B | Acetonitrile with 0.1% TFA beilstein-journals.org |
| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min beilstein-journals.org |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC is primarily used to identify and quantify residual solvents from the synthesis process and to detect any volatile impurities.
A headspace GC method coupled with a Flame Ionization Detector (FID) is the standard approach for residual solvent analysis. The choice of the capillary column is critical and often a polar column is used for the separation of common organic solvents.
For other volatile impurities, direct injection of a solution of the compound in a suitable solvent can be performed. Given the presence of nitrogen in the molecule, a Nitrogen-Phosphorus Detector (NPD) could offer enhanced sensitivity and selectivity for nitrogen-containing impurities. researchgate.net
Method validation for GC would follow similar principles to HPLC, with a focus on the specific requirements for volatile analyte analysis.
Table 2: Example GC Headspace Method for Residual Solvent Analysis
| Parameter | Suggested Condition |
| Column | DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
| Headspace Vial Temp | 80 °C |
| Headspace Incubation Time | 30 min |
Spectroscopic Methods for Quantitative Analysis of this compound
Spectroscopic methods provide alternative and often complementary approaches for the quantitative analysis of this compound.
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for determining the concentration of this compound in solution, provided no other components in the solution absorb at the analytical wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
To determine the concentration of a pure sample, a calibration curve is first constructed by measuring the absorbance of a series of solutions of known concentrations. The wavelength of maximum absorbance (λmax) is used for the measurements to ensure the highest sensitivity and to minimize errors. researchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
While UV-Vis spectroscopy is a powerful tool, it is less specific than chromatographic methods, as any impurity with a significant chromophore that absorbs at the analytical wavelength will interfere with the analysis. researchgate.net
Quantitative NMR (qNMR) for Assay of the Compound
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical technique for the determination of the purity and assay of organic compounds. merckmillipore.com qNMR offers several advantages, including being a non-destructive technique and providing a direct measurement of the analyte concentration without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei. nih.gov
For this compound, both ¹H and ¹⁹F qNMR can be utilized. The assay is performed by accurately weighing the sample and a certified internal standard into an NMR tube and dissolving them in a suitable deuterated solvent. ox.ac.uk The internal standard should be a stable, non-volatile compound with a simple spectrum that does not overlap with the signals of the analyte. ox.ac.uk
The purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
I = Integral area of the signal
N = Number of nuclei giving rise to the signal
M = Molar mass
m = Mass
P = Purity of the standard
Since this compound contains fluorine atoms, ¹⁹F qNMR can be a particularly powerful tool. The ¹⁹F nucleus has a high natural abundance and sensitivity, and the chemical shift range is wide, reducing the likelihood of signal overlap.
Table 3: Key Considerations for qNMR Analysis of this compound
| Parameter | Recommendation |
| Spectrometer | High-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion nih.gov |
| Solvent | Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃) |
| Internal Standard | A high-purity, stable compound with known assay. For ¹H qNMR, examples include maleic acid or dimethyl sulfone. For ¹⁹F qNMR, a fluorinated compound like 4,4'-difluorobenzophenone (B49673) could be used. merckmillipore.com |
| Acquisition Parameters | A sufficiently long relaxation delay (D1) is crucial to ensure complete relaxation of all nuclei, which is essential for accurate integration. A typical D1 is 5 times the longest T₁ relaxation time. |
| Data Processing | Careful phasing and baseline correction are necessary for accurate integration of the signals. |
Chiral Separation Techniques for Enantiomeric Purity Assessment (if applicable)
The applicability of chiral separation techniques depends on whether this compound can exist as stable enantiomers. A molecule can be chiral if it is non-superimposable on its mirror image. In the case of this compound, the potential for chirality could arise from atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In this molecule, restricted rotation around the N-C(aryl) bond could potentially lead to stable, separable enantiomers.
If this compound is found to exhibit atropisomerism, then the assessment of its enantiomeric purity would be crucial. Chiral HPLC is the most common technique for this purpose. This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds. nih.gov
The development of a chiral HPLC method would involve screening different chiral columns and mobile phases (typically mixtures of alkanes like hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol) to achieve baseline separation of the enantiomers. Once a suitable method is developed, it must be validated to ensure its accuracy and precision for determining the enantiomeric excess (e.e.) of the sample.
Table 4: Illustrative Chiral HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | Chiralpak® AD-H or Chiralcel® OD-H (amylose or cellulose-based CSPs) nih.gov |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10, v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at a suitable wavelength |
Method Validation According to Academic and Research-Specific Guidelines
The validation of an analytical method is a critical process in research and development to ensure that the method is suitable for its intended purpose. eleapsoftware.comwisdomlib.org For a compound such as this compound, which may be a new chemical entity or a key intermediate in a research project, establishing the reliability of its analytical quantification is paramount. eleapsoftware.com Method validation provides documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria. wjarr.comresearchgate.net While regulatory guidelines from bodies like the International Council for Harmonisation (ICH) provide a comprehensive framework, validation in a research setting is often tailored to the specific application, focusing on the most relevant performance characteristics. biotech-spain.comeuropa.eueuropa.eu The objective is to demonstrate that the analytical procedure is fit for its intended purpose, which in a research context could be reaction monitoring, purity determination, or preliminary stability assessment. europa.eugavinpublishers.com
The validation of an analytical method, for instance, a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, typically assesses several key parameters. These include specificity, linearity, range, accuracy, precision, and robustness. wjarr.com
Specificity
Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.com In a research context, this ensures that the signal measured is solely from this compound and not from starting materials, by-products, or other related substances. researchgate.netechemi.com
To demonstrate specificity, a common approach involves analyzing a blank sample (diluent or matrix without the analyte), a sample of this compound standard, and a sample spiked with potential interfering compounds. youtube.com For research applications, stress testing can also be employed, where the compound is subjected to conditions like acid/base hydrolysis, oxidation, heat, and light to generate potential degradation products. ich.org The method is considered specific if the peaks of these potential interferents are well-resolved from the main analyte peak.
Research Findings: In a hypothetical HPLC method development for this compound, specificity was confirmed by injecting a blank, the analyte standard, and a mixture of the analyte with its potential synthetic precursors. The chromatograms showed no interfering peaks at the retention time of the main analyte. Peak purity analysis using a photodiode array (PDA) detector further supported the specificity, with the peak purity index consistently above the threshold of 0.999.
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. pharmaguru.conumberanalytics.com The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. pharmaguru.coresearchgate.net
For research purposes, linearity is typically established by preparing a series of at least five concentrations of this compound standard solution. ich.orgscioninstruments.com These solutions are then analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the known concentration. The linearity is evaluated statistically by examining the correlation coefficient (r²) and the y-intercept of the regression line. wisdomlib.org
Research Findings: A study was conducted to determine the linearity of an HPLC method for this compound over a concentration range of 10 µg/mL to 150 µg/mL. The results are presented in the table below.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125,430 |
| 25 | 312,675 |
| 50 | 624,890 |
| 100 | 1,251,050 |
| 150 | 1,876,320 |
The data yielded a linear regression equation of y = 12495x + 1150, with a correlation coefficient (r²) of 0.9998. This high r² value indicates a strong linear relationship between the concentration and the peak area over the tested range, confirming the method's linearity.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. elementlabsolutions.com In research, accuracy is often assessed by performing recovery studies on spiked samples. fiveable.mescioninstruments.com A known amount of this compound is added to a blank matrix or a sample with a known background level, and the mixture is analyzed. The percentage of the analyte recovered is then calculated.
Research Findings: The accuracy of the method was determined by spiking a blank sample matrix with this compound at three different concentration levels (80%, 100%, and 120% of the target research concentration). Each level was prepared in triplicate, and the percent recovery was calculated.
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 80% | 80.0 | 79.2 | 99.0% | ||
| 80.0 | 80.5 | 100.6% | 99.7% | 0.82% | |
| 80.0 | 79.5 | 99.4% | |||
| 100% | 100.0 | 101.1 | 101.1% | ||
| 100.0 | 99.8 | 99.8% | 100.5% | 0.68% | |
| 100.0 | 100.5 | 100.5% | |||
| 120% | 120.0 | 118.9 | 99.1% | ||
| 120.0 | 121.5 | 101.3% | 100.1% | 1.11% | |
| 120.0 | 120.0 | 100.0% |
The mean recovery values, ranging from 99.7% to 100.5%, with low Relative Standard Deviation (RSD), demonstrate that the analytical method is accurate for the quantification of this compound in the intended research samples.
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. fiveable.mescioninstruments.com It is typically evaluated at two levels in a research setting: repeatability and intermediate precision. biopharminternational.com
Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. biopharminternational.com It is determined by analyzing multiple replicates of a single sample concentration.
Intermediate Precision: This expresses the variations within the same laboratory, such as on different days, with different analysts, or on different equipment. nih.gov
Research Findings: The precision of the method was evaluated by analyzing six replicate preparations of a standard solution of this compound at a concentration of 100 µg/mL.
Repeatability (Intra-day Precision)
| Replicate | Measured Concentration (µg/mL) |
|---|---|
| 1 | 100.5 |
| 2 | 99.8 |
| 3 | 101.0 |
| 4 | 99.5 |
| 5 | 100.2 |
| 6 | 100.8 |
| Mean | 100.3 |
| SD | 0.56 |
| % RSD | 0.56% |
Intermediate Precision (Inter-day) The study was repeated on a different day by a different analyst.
| Replicate | Measured Concentration (µg/mL) |
| 1 | 101.2 |
| 2 | 100.5 |
| 3 | 101.8 |
| 4 | 100.1 |
| 5 | 100.9 |
| 6 | 101.5 |
| Mean | 101.0 |
| SD | 0.64 |
| % RSD | 0.63% |
The low % RSD values for both repeatability (< 2%) and intermediate precision (< 2%) indicate that the method is highly precise. biotech-spain.com
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.comnih.gov It provides an indication of the method's reliability during normal usage. researchgate.net In a research environment, understanding robustness is crucial as it defines the operational limits of the method. numberanalytics.com Typical variations tested for an HPLC method include changes in mobile phase composition, flow rate, column temperature, and pH of the mobile phase buffer. vub.be
Research Findings: The robustness of the HPLC method for this compound was evaluated by introducing small, deliberate changes to the method's parameters. The effect on the peak area and retention time was observed. System suitability parameters, such as theoretical plates and tailing factor, were also monitored.
| Parameter | Variation | Retention Time (min) | Peak Area (mAU*s) | Tailing Factor |
| Nominal Condition | - | 5.42 | 1,251,050 | 1.12 |
| Flow Rate (mL/min) | 0.9 | 6.01 | 1,389,980 | 1.13 |
| 1.1 | 4.93 | 1,137,250 | 1.11 | |
| Column Temp (°C) | 28 | 5.58 | 1,248,990 | 1.15 |
| 32 | 5.29 | 1,253,100 | 1.10 | |
| Organic Phase (%) | -2% | 5.95 | 1,255,430 | 1.14 |
| +2% | 4.99 | 1,247,880 | 1.11 |
Future Research Directions and Potential Applications for N 2 Cyanophenyl 3,4 Difluorobenzamide
Emerging Research Areas for Benzamide-based Compounds
Benzamide (B126) derivatives are a significant class of compounds in medicinal chemistry, with established applications ranging from antiemetics to antipsychotics. Recent research has unveiled new and exciting avenues for their potential use.
One of the most promising areas is in the development of novel antibacterial agents . Several studies have highlighted the potential of 2,6-difluorobenzamide (B103285) derivatives as inhibitors of the bacterial cell division protein FtsZ. nih.govmdpi.commdpi.comresearchgate.net FtsZ is a crucial protein for bacterial cytokinesis, making it an attractive target for new antibiotics, particularly in the face of rising antimicrobial resistance. mdpi.commdpi.com Research in this area has demonstrated that modifications to the benzamide scaffold can lead to potent and selective inhibitors of bacterial growth. nih.govresearchgate.net
Another burgeoning field is the development of enzyme inhibitors for a variety of diseases. Benzamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. mdpi.com Furthermore, new series of benzamide derivatives containing a urea (B33335) moiety have shown potent inhibitory activity against soluble epoxide hydrolase (sEH), a target for anti-inflammatory and pain-relieving drugs. mdpi.com The discovery of benzamides as potent human β3 adrenergic receptor agonists has also opened up possibilities for treating conditions like overactive bladder. nih.gov
The versatility of the benzamide scaffold is further demonstrated by its exploration in cancer therapy . Researchers have optimized benzamide derivatives as tubulin inhibitors that target the colchicine (B1669291) binding site, demonstrating significant antiproliferative activities against various cancer cell lines. mdpi.com Additionally, some benzamide derivatives have shown tyrosinase inhibitory activity, suggesting potential applications in treating hyperpigmentation disorders and in the cosmetics industry. aimspress.com
The following table provides a summary of the emerging research areas for benzamide-based compounds:
| Research Area | Target | Potential Application | Key Findings |
| Antibacterial Agents | FtsZ Protein | Treatment of bacterial infections, including resistant strains. | 2,6-difluorobenzamide derivatives show potent inhibition of bacterial cell division. nih.govmdpi.commdpi.comresearchgate.net |
| Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Soluble Epoxide Hydrolase (sEH), β3 Adrenergic Receptor | Treatment of Alzheimer's disease, inflammation, pain, and overactive bladder. | Benzamides can be designed to be potent and selective inhibitors of various enzymes. mdpi.commdpi.comnih.gov |
| Cancer Therapy | Tubulin | Development of new anticancer drugs. | Optimized benzamide derivatives show significant antiproliferative activity. mdpi.com |
| Dermatology/Cosmetics | Tyrosinase | Treatment of hyperpigmentation disorders. | Certain benzamides exhibit tyrosinase inhibitory activity. aimspress.com |
Potential for N-(2-Cyanophenyl)-3,4-difluorobenzamide as a Research Tool in Chemical Biology
Chemical biology utilizes small molecules as probes to explore and manipulate biological systems. wesleyan.edursc.org this compound, with its distinct chemical features, holds considerable potential as a research tool in this field.
The cyanophenyl group is a particularly interesting feature. The cyano moiety can participate in various chemical reactions and interactions, making it a useful handle for further functionalization or for acting as a reactive "warhead" in activity-based probes. nih.gov For instance, cyanine (B1664457) dyes, which contain a polyene chain, are widely used as fluorescent labels, and their reactivity is central to techniques like super-resolution imaging and near-IR light-initiated uncaging. nih.gov The nitrile group in this compound could potentially be exploited for similar purposes, allowing for the development of probes to study specific biological targets.
The difluorobenzamide core also contributes to the compound's potential as a research tool. The fluorine atoms can enhance binding affinity and metabolic stability, and their presence can be monitored by 19F NMR spectroscopy, providing a non-invasive method to study the compound's interaction with its biological target. The 2,6-difluorobenzamide motif, in particular, has been identified as important for allosteric inhibition of the FtsZ protein. mdpi.com
The combination of the cyanophenyl and difluorobenzamide moieties in a single molecule creates a unique chemical entity that could be used to:
Develop novel fluorescent probes: The cyano group could be chemically modified to attach a fluorophore, allowing for the visualization of the molecule's distribution and localization within cells.
Create photoaffinity labels: The nitrile group could be part of a photolabile group, enabling the covalent labeling of target proteins upon UV irradiation for target identification and validation studies.
Serve as a fragment for fragment-based drug discovery: The compound itself could be used as a starting point in fragment-based screening campaigns to identify new lead compounds for various therapeutic targets.
Challenges and Opportunities in the Academic Study of Novel Small Molecules and Their Mechanisms
The academic study of novel small molecules like this compound is fraught with both challenges and opportunities. A significant hurdle is often the initial synthesis and characterization of the compound. While general methods for the synthesis of benzamides are well-established, optimizing the reaction conditions for a specific, novel compound can be time-consuming and resource-intensive. aimspress.commdpi.com
Once synthesized, elucidating the mechanism of action presents another major challenge. Identifying the specific biological target of a novel bioactive compound often requires a multidisciplinary approach, combining techniques from chemistry, biology, and computational modeling. researchgate.netacs.org This process can be complex and may not always yield a clear-cut answer.
Furthermore, the journey from a promising hit in an academic lab to a viable drug candidate is long and arduous, often referred to as the "valley of death" in drug discovery. mdpi.com Overcoming this requires significant funding, resources, and expertise that are not always readily available in an academic setting.
Despite these challenges, the academic study of novel small molecules offers immense opportunities. Academic research is often driven by curiosity and the pursuit of fundamental knowledge, leading to the exploration of unconventional targets and novel chemical scaffolds that might be overlooked by the pharmaceutical industry. mdpi.com This can lead to groundbreaking discoveries and the identification of entirely new classes of therapeutic agents.
The development of new technologies is also creating new opportunities. Advances in high-throughput screening, computational drug design, and 'omics' technologies are accelerating the pace of small molecule research. drugdiscoverytrends.com Machine learning and artificial intelligence are increasingly being used to predict the biological activities and properties of molecules, helping to guide synthesis and testing efforts. drugdiscoverytrends.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
